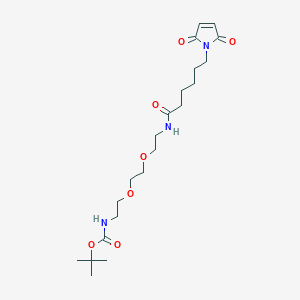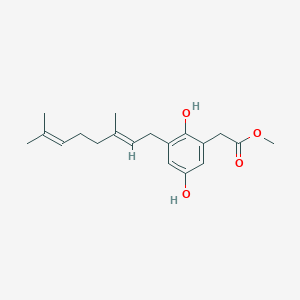
Denudaquinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Denudaquinol can be isolated from Magnolia denudata through a series of extraction and purification processes. The mature fruits are air-dried and successively extracted with n-hexane, chloroform, and methanol. The chloroform extract is purified using silica gel column chromatography followed by preparative thin-layer chromatography (p-TLC) to yield denudalide and denudatin A. This compound is isolated from the methanol extract through similar purification techniques .
化学反应分析
Denudaquinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学研究应用
Denudaquinol has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic derivatives and their reactivity.
Biology: this compound’s cytotoxic properties make it a candidate for studying cell line responses and potential therapeutic applications.
作用机制
The mechanism of action of denudaquinol involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with cellular respiration and induce oxidative stress, resulting in cell death. The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound may interact with mitochondrial enzymes and disrupt the electron transport chain .
相似化合物的比较
Denudaquinol is unique compared to other phenolic derivatives due to its specific structure and cytotoxic properties. Similar compounds include denudalide and denudatin A, which are also isolated from Magnolia denudata . These compounds share structural similarities but differ in their biological activities and reactivity. This compound’s distinct cytotoxicity sets it apart from these related compounds .
属性
分子式 |
C19H26O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate |
InChI |
InChI=1S/C19H26O4/c1-13(2)6-5-7-14(3)8-9-15-10-17(20)11-16(19(15)22)12-18(21)23-4/h6,8,10-11,20,22H,5,7,9,12H2,1-4H3/b14-8+ |
InChI 键 |
FJFOYRHXOZSRFV-RIYZIHGNSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1)O)CC(=O)OC)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1)O)CC(=O)OC)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



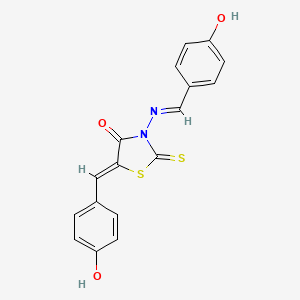
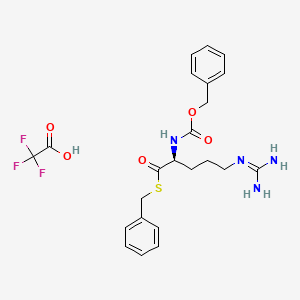
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
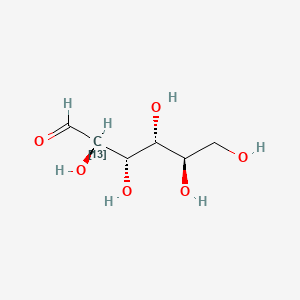
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
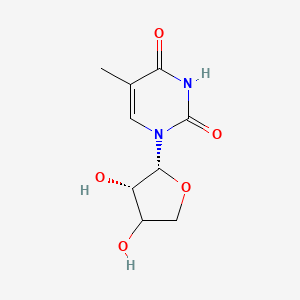
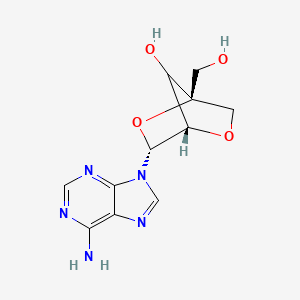
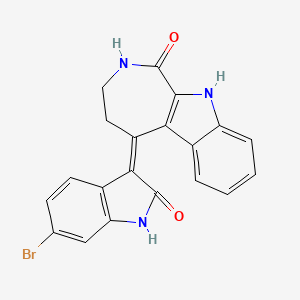

![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)

